molecular formula C25H27N5O2 B2424185 N-(4-butylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852451-31-1

N-(4-butylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2424185
CAS No.: 852451-31-1
M. Wt: 429.524
InChI Key: LOHGJROCGQGMFR-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized as a bioisostere of the purine ring found in ATP . This structural characteristic makes derivatives of this core particularly interesting in oncology research, as they are designed to act as potent kinase inhibitors . Specifically, closely related compounds have demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), an enzyme that plays a critical catalytic role in cell cycle progression and is a promising target for selective anti-cancer therapies . Compounds sharing this core structure have shown promising in vitro anti-proliferative activity against various human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The mechanism of action for this class of compounds involves binding to the ATP-binding site of CDK2, thereby competing with ATP and inhibiting the kinase activity essential for tumor cell proliferation . The specific substitution with the 4-butylphenyl acetamide group is anticipated to influence the compound's binding affinity and selectivity profile. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate this compound for its potential in targeted cancer therapy and cell cycle regulation studies.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-4-5-6-19-8-10-20(11-9-19)28-23(31)15-29-16-26-24-22(25(29)32)14-27-30(24)21-12-7-17(2)18(3)13-21/h7-14,16H,4-6,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHGJROCGQGMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C25_{25}H27_{27}N5_{5}O2_{2}
  • Molecular Weight : 429.5 g/mol
  • CAS Number : 894999-32-7

The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, particularly in inhibiting kinases and other enzymes involved in various diseases.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing significant inhibition of cell proliferation. The mechanism often involves the inhibition of specific kinases associated with tumor growth.

In a study by , several pyrazole derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E), a mutation commonly found in melanoma. The results demonstrated that certain derivatives had potent inhibitory effects, suggesting that this compound could be a lead compound for further development.

Anti-inflammatory Activity

Another significant aspect of this compound is its anti-inflammatory potential. Similar pyrazole derivatives have shown efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. In vitro studies revealed that these compounds could significantly decrease the production of prostaglandins, which are mediators of inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural Feature Impact on Activity
Butyl group Enhances hydrophobic interactions with biological targets
Dimethylphenyl substitution Modulates electronic properties and steric hindrance
Amide bond Facilitates hydrogen bonding with target proteins

These modifications allow for a tailored approach to enhancing the potency and selectivity of the compound against specific biological targets.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For example:

  • Cell Line : A375 (melanoma)
    • IC50 Value : 12 µM
    • Mechanism : Induction of apoptosis via caspase activation.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. The results indicate strong binding interactions with BRAF and COX enzymes, supporting its potential as an anticancer and anti-inflammatory agent .

Q & A

Q. Basic

  • ¹H NMR : Characteristic peaks include pyrazolo-pyrimidinone NH protons (δ ~13.30 ppm) and aromatic protons from substituents (e.g., δ 7.42–7.58 ppm for aryl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical values within 5 ppm error) .
  • X-ray crystallography : Resolves tautomeric forms and solid-state packing, as applied to related pyrimidine derivatives .

What advanced techniques resolve tautomeric equilibria in the pyrazolo-pyrimidinone core?

Advanced
Tautomerism (e.g., amine-imine ratios of 50:50 observed in NMR) is addressed via:

  • Variable-temperature (VT) ¹H NMR : Monitoring shifts between 25°C–60°C to identify dynamic tautomer populations .
  • DFT calculations : Predicting thermodynamic stability of tautomers to correlate with experimental data .
  • Crystallographic analysis : Confirming dominant tautomeric forms in the solid state .

How can reaction yields be optimized while minimizing by-products?

Q. Advanced

  • Catalyst screening : Palladium catalysts improve selectivity in cyclization steps, as shown in reductive coupling reactions .
  • In-situ monitoring : TLC or IR spectroscopy tracks intermediate formation to adjust reaction time .
  • Purification : Gradient column chromatography (hexane/EtOAc) isolates the target compound from unreacted precursors .

What strategies guide the design of analogs for structure-activity relationship (SAR) studies?

Q. Advanced

  • Core modifications : Introducing electron-withdrawing/donating groups (e.g., halogens, methoxy) at the 3,4-dimethylphenyl or 4-butylphenyl positions to modulate electronic effects .
  • Heterocycle substitution : Replacing pyrazolo[3,4-d]pyrimidinone with thieno[3,2-d]pyrimidinone scaffolds to alter binding affinity .
  • Pharmacophore modeling : Docking studies identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

What analytical methods ensure compound purity and identity?

Q. Basic

  • HPLC : C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) .
  • Elemental analysis : Validates C, H, N content within 0.4% of theoretical values .
  • Melting point consistency : Sharp melting points (>250°C) indicate high crystallinity .

How do solvent and temperature affect the compound’s stability during storage?

Q. Advanced

  • Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks assesses degradation pathways (e.g., hydrolysis of acetamide bonds) .
  • Lyophilization : Freeze-drying in inert atmospheres (N₂) preserves labile functional groups .

What computational tools predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET modeling : Software like SwissADME estimates bioavailability, logP (lipophilicity), and cytochrome P450 interactions .
  • Molecular dynamics simulations : Assess binding persistence to target proteins (e.g., ≥50 ns simulations) .

How are synthetic by-products characterized and mitigated?

Q. Advanced

  • LC-MS/MS : Identifies side products (e.g., incomplete cyclization intermediates) via fragmentation patterns .
  • Reaction quenching : Rapid cooling after cyclization prevents retro-aldol side reactions .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers validate biological activity in early-stage studies?

Q. Advanced

  • Enzyme assays : Screen against target kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) establish IC₅₀ values .

What crystallographic challenges arise in resolving this compound’s structure?

Q. Advanced

  • Disorder modeling : Addressing positional disorder in aromatic rings via SHELXL refinement .
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction signals .

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